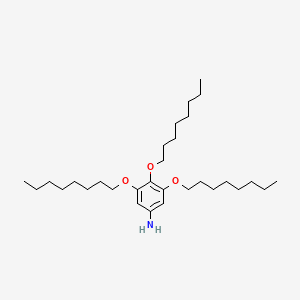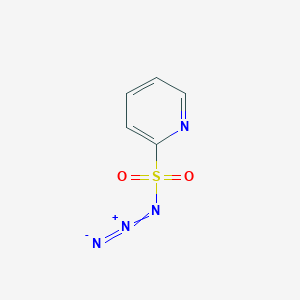
2-Pyridinesulfonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinesulfonyl azide is an organic compound that features a sulfonyl azide group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyridinesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of 2-pyridinesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields the desired azide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safe handling of azide compounds due to their potential explosiveness.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinesulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper catalysts and olefins for aziridination reactions.
Major Products
Amines: From reduction reactions.
Aziridines: From cycloaddition reactions.
Scientific Research Applications
2-Pyridinesulfonyl azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-pyridinesulfonyl azide involves the formation of reactive intermediates such as nitrenes. These intermediates can insert into carbon-hydrogen bonds or participate in cycloaddition reactions to form new chemical bonds . The presence of the pyridine ring enhances the stability and reactivity of these intermediates, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-pyridinesulfonamide: Another sulfonyl azide used in similar aziridination reactions.
2-Pyridinesulfonyl fluoride: Used for deoxyfluorination reactions.
Uniqueness
2-Pyridinesulfonyl azide is unique due to its ability to form stable nitrenoid intermediates, which are highly reactive and can participate in a wide range of chemical transformations. This makes it a valuable tool in synthetic organic chemistry for the construction of complex molecules .
Properties
CAS No. |
152278-13-2 |
|---|---|
Molecular Formula |
C5H4N4O2S |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
N-diazopyridine-2-sulfonamide |
InChI |
InChI=1S/C5H4N4O2S/c6-8-9-12(10,11)5-3-1-2-4-7-5/h1-4H |
InChI Key |
MGORLNBYCOFNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Bromophenyl)methyl]cyclohexane-1,3-dione](/img/structure/B14274370.png)
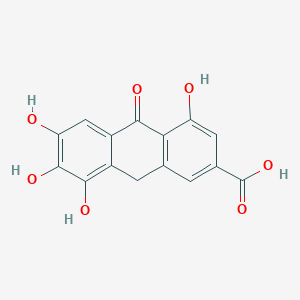
![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
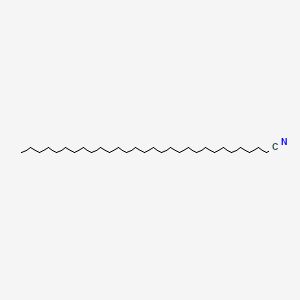
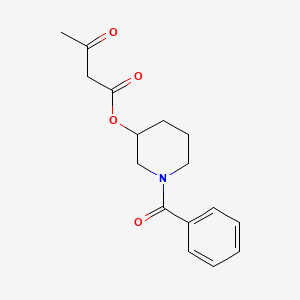
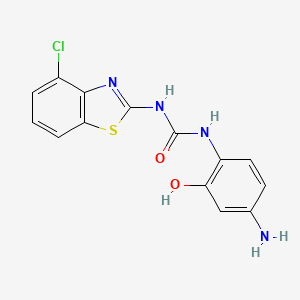
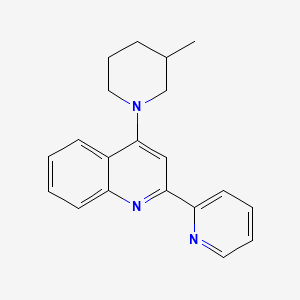
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
